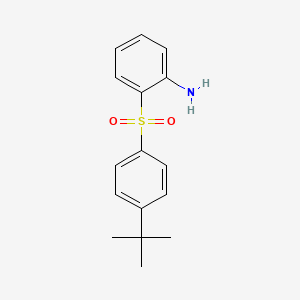
2-(4-tert-Butylbenzene-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 g/mol . This compound is known for its unique structure, which includes a benzenamine core with a sulfonyl group attached to a tert-butylphenyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- typically involves the reaction of benzenamine with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-: This compound has a similar benzenamine core but with two methyl groups attached to the nitrogen atom.
Benzenamine, 4-[[2-(1,1-dimethylethyl)phenyl]sulfonyl]-: This compound has a similar structure but with the sulfonyl group attached at a different position on the phenyl ring.
Uniqueness
Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61174-42-3 |
|---|---|
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)sulfonylaniline |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
Clave InChI |
ZCNAEBBYMIHCDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


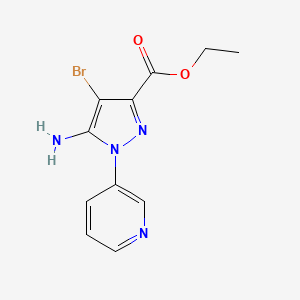

![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)
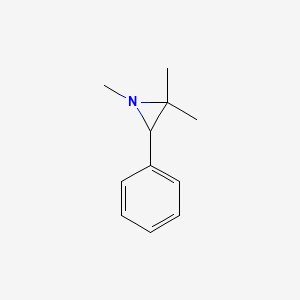


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


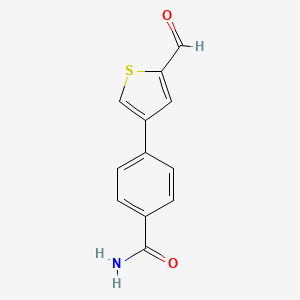
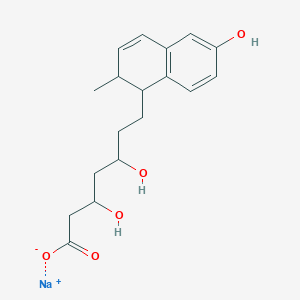
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
